5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide
描述
This compound belongs to the 1,2,4-triazole class, characterized by a sulfonylated piperidinyl group at position 5, a 3-(trifluoromethyl)phenyl substituent at position 4, and a methyl sulfide moiety at position 2. The trifluoromethyl group contributes to lipophilicity and metabolic stability, while the piperidinyl ring may modulate pharmacokinetic properties.
属性
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-4-[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClF3N4O2S2/c1-32-20-27-26-19(29(20)17-4-2-3-15(13-17)21(23,24)25)14-9-11-28(12-10-14)33(30,31)18-7-5-16(22)6-8-18/h2-8,13-14H,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVUIJLUKNYNIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClF3N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 5-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl methyl sulfide is a novel synthetic derivative that has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and enzyme inhibitory properties.
Chemical Structure and Synthesis
The compound features a complex structure that includes a piperidine ring, a triazole moiety, and various functional groups that contribute to its biological activity. The synthesis typically involves multi-step processes starting from piperidine derivatives and incorporating sulfonyl and trifluoromethyl groups.
Antibacterial Activity
Recent studies have demonstrated significant antibacterial effects against various strains of bacteria. The synthesized compound was evaluated for its activity against:
- Escherichia coli
- Staphylococcus aureus
- Pseudomonas aeruginosa
- Salmonella Typhi
In vitro assays revealed that the compound exhibited potent antibacterial action, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Antifungal Activity
The antifungal properties of the compound were assessed against several fungal strains. Notably, it showed effectiveness against Candida albicans and Aspergillus niger, with MIC values indicating strong antifungal potential .
Anticancer Activity
The compound's anticancer properties were evaluated through cell viability assays on various cancer cell lines. It demonstrated cytotoxic effects, particularly against glioblastoma cells, suggesting potential as an anticancer agent .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit key enzymes such as:
- Acetylcholinesterase (AChE) : Important in neuropharmacology.
- Urease : Relevant in treating urinary tract infections.
Inhibition studies indicated that the compound could effectively reduce enzyme activity, which may contribute to its therapeutic effects .
Case Studies
- Antibacterial Efficacy : A study conducted by Aziz-ur-Rehman et al. highlighted the antibacterial efficacy of the compound against multidrug-resistant strains. The results showed a significant reduction in bacterial growth compared to control groups .
- Anticancer Potential : In a comparative study of various oxadiazole derivatives, the target compound exhibited superior cytotoxicity against cancer cells when compared to other synthesized derivatives .
Data Table: Summary of Biological Activities
相似化合物的比较
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural differences and similarities with related compounds:
Key Observations
Sulfonyl groups (as in ) enhance polarity and hydrogen-bonding capacity, critical for enzyme inhibition.
Aromatic Substituents :
- The 3-(trifluoromethyl)phenyl group in the target compound likely increases lipophilicity compared to 2,4-difluorophenyl () or 4-methylphenyl (), affecting membrane permeability.
- 4-Chlorophenyl sulfonyl substituents (shared with ) are associated with improved antimicrobial potency due to halogen-bonding interactions.
Piperidinyl Modifications: The 1-(4-chlorophenylsulfonyl)piperidinyl group in the target compound differs from trifluoroacetyl-piperidinyl () or morpholino methyl (), suggesting distinct pharmacokinetic profiles. Sulfonylation may reduce basicity, altering blood-brain barrier penetration.
常见问题
Q. What are the optimal synthetic routes for preparing this compound, and how can reaction conditions be systematically optimized?
- Methodological Answer : The synthesis involves multi-step reactions, including:
- Coupling reactions using palladium catalysts (e.g., Pd/C) in solvents like DMF .
- Purification via recrystallization or column chromatography to achieve >95% purity .
- Key parameters to optimize: temperature (e.g., 50–60°C for sulfone formation), reaction time (6–8 hours for mCPBA-mediated oxidation), and stoichiometric ratios of intermediates .
- Validation : Monitor reaction progress via TLC and confirm final structure using NMR (¹H/¹³C) and HRMS .
Q. How can the sulfanyl (-S-) group in this compound be selectively oxidized, and what reagents are suitable?
- Methodological Answer :
- Sulfoxide formation : Use 30% H₂O₂ in acetic acid at 0–5°C for 2–4 hours .
- Sulfone formation : Apply mCPBA at 50–60°C for 6–8 hours .
- Monitoring : Track oxidation via IR spectroscopy (S=O stretch at 1020–1060 cm⁻¹) and LC-MS to confirm product identity .
Q. What standard analytical techniques are recommended for characterizing this compound and its intermediates?
- Methodological Answer :
- Structural confirmation : ¹H/¹³C NMR for substituent positioning, FT-IR for functional group identification (e.g., S=O, C-F stretches) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) .
- Mass analysis : HRMS or ESI-MS to verify molecular ion peaks .
Advanced Research Questions
Q. How do structural modifications (e.g., trifluoromethyl vs. methyl groups) impact biological activity and target binding?
- Methodological Answer :
- Comparative SAR studies : Synthesize analogs with varying substituents (e.g., replacing CF₃ with CH₃) and evaluate via:
- In vitro assays : Measure IC₅₀ values against target enzymes (e.g., kinase inhibition assays) .
- Computational docking : Use AutoDock Vina to predict binding affinities with protein targets (PDB ID: e.g., 1XYZ) .
- Lipophilicity analysis : Calculate logP values (e.g., using MarvinSketch) to correlate substituent effects with membrane permeability .
Q. What strategies can resolve contradictions in reported biological activities of structurally similar triazole derivatives?
- Methodological Answer :
- Systematic variation : Design a library of analogs with controlled substituent changes (e.g., positional isomers of chlorophenyl groups) .
- Data normalization : Use standardized assays (e.g., MTT for cytotoxicity) and report activity relative to positive controls (e.g., doxorubicin) .
- Meta-analysis : Apply multivariate regression to identify confounding variables (e.g., assay pH, cell line variability) .
Q. How can in silico modeling predict the metabolic stability of the sulfonyl-piperidinyl moiety?
- Methodological Answer :
- Metabolism prediction : Use Schrödinger’s ADMET Predictor or SwissADME to identify potential cytochrome P450 oxidation sites .
- MD simulations : Run 100-ns simulations (e.g., GROMACS) to assess conformational stability of the sulfonyl group in aqueous vs. lipid environments .
- Experimental validation : Compare predicted metabolites with LC-MS/MS data from hepatic microsome incubations .
Q. What crystallographic techniques elucidate the role of the trifluoromethylphenyl group in molecular packing?
- Methodological Answer :
- Single-crystal X-ray diffraction : Grow crystals via vapor diffusion (e.g., ethanol/water) and solve structures using SHELX .
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) using CrystalExplorer .
- Thermal stability : Correlate packing motifs with DSC/TGA data to assess melting points and decomposition pathways .
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